molecular formula C6H10N4O2S B11776457 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate

2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate

Cat. No.: B11776457
M. Wt: 202.24 g/mol
InChI Key: ODESRUXMNUKVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethyl acetate is an organic compound that features a triazole ring, which is known for its wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethyl acetate typically involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring is known to interact with metal ions in enzyme active sites, disrupting their normal function .

Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C6H10N4O2S/c1-4(11)12-2-3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10)

InChI Key

ODESRUXMNUKVEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NNC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.